molecular formula C8H9ClFN B1390763 (R)-1-(4-Chloro-3-fluorophenyl)ethanamine CAS No. 1114559-14-6

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine

Cat. No. B1390763
M. Wt: 173.61 g/mol
InChI Key: SRVZZCBLNXFARS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(4-Chloro-3-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9ClFN . It has a molecular weight of 173.61 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “®-1-(4-Chloro-3-fluorophenyl)ethanamine” is 1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3;1H/t5-/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“®-1-(4-Chloro-3-fluorophenyl)ethanamine” is a solid at room temperature . The compound has a predicted boiling point of 226.7±25.0°C .

Scientific Research Applications

1. Synthesis of NK(1) Receptor Antagonist Aprepitant

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine is utilized in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist. This synthesis involves a series of steps including a Lewis acid-mediated coupling, crystallization-induced asymmetric transformation, and a unique, highly stereoselective one-pot process. These steps lead to the formation of an alpha-(fluorophenyl)morpholine derivative, integral to the Aprepitant structure (Brands et al., 2003).

2. Synthesis of Antimicrobial and Antifungal Agents

This compound has been used in synthesizing novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, displaying significant antibacterial and antifungal activity. These compounds have been compared favorably to existing medicinal standards such as chloramphenicol and amphotericin B (Pejchal et al., 2015).

3. Development of Histamine Analogues

The compound plays a role in synthesizing histamine analogues, particularly 2-phenylhistamines with high histamine H1-agonistic activity. These synthesized compounds have shown increased activity in guinea-pig ileum assays, particularly those with halogen monosubstitution on the phenyl ring (Zingel et al., 1990).

4. Suzuki–Miyaura Cross-Coupling Reactions

In Suzuki–Miyaura cross-coupling reactions, derivatives of (R)-1-(4-Chloro-3-fluorophenyl)ethanamine are used for synthesizing various pharmaceutical compounds. These reactions are crucial for forming carbon-carbon bonds in many organic synthesis processes (Urawa et al., 2002).

5. Synthesis of Optical Chemosensors

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine derivatives are employed in the creation of optical chemosensors, particularly for the detection of mercury ions. These sensors display a distinct chromogenic change upon binding to Hg2+, serving as an effective tool for mercury ion detection (Wanichacheva et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVZZCBLNXFARS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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